molecular formula C13H20Cl2N2 B7898474 C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride

C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride

Cat. No.: B7898474
M. Wt: 275.21 g/mol
InChI Key: HNNNCPQTXPRXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is known for its unique structure, which includes a piperidine ring substituted with a 2-chlorobenzyl group and a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride typically involves the alkylation of piperidine with 2-chlorobenzyl chloride, followed by the introduction of a methylamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in the formation of new substituted derivatives .

Scientific Research Applications

C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride include other piperidine derivatives and benzyl-substituted amines. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties.

Biological Activity

C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈ClN₂
  • Molecular Weight : 275.2173 g/mol
  • CAS Number : Not specified in the sources but referenced under related compounds.
  • Physical Appearance : White to off-white crystalline solid, soluble in water.

This compound primarily acts as an inhibitor of sodium-dependent transporters. This inhibition plays a crucial role in neurotransmitter reuptake mechanisms, which are vital for maintaining neurotransmitter balance in the brain. The presence of the chlorobenzyl group enhances its affinity for specific receptors, making it a candidate for treating conditions related to neurotransmitter imbalances, such as depression and anxiety disorders.

Neurotransmitter Interaction

Research indicates that this compound interacts with various neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. Its ability to modulate these pathways suggests potential applications in treating mood disorders and other psychiatric conditions.

Case Study 1: Neurotransmitter Reuptake Inhibition

In a study evaluating the effects of piperidine derivatives on neurotransmitter systems, this compound was found to significantly inhibit the reuptake of serotonin and norepinephrine. This activity suggests its potential utility as an antidepressant agent, comparable to existing SSRIs (Selective Serotonin Reuptake Inhibitors) but with a unique mechanism involving norepinephrine .

Case Study 2: Pharmacological Profiling

Pharmacological profiling of related compounds has demonstrated that modifications to the piperidine structure can lead to variations in receptor affinity and biological activity. For example, compounds with similar structural motifs have been shown to possess varying degrees of efficacy against different receptor types, highlighting the importance of structural optimization in drug design .

Data Table: Comparison of Piperidine Derivatives

Compound NameStructure CharacteristicsUnique Features
This compoundContains a 2-chlorobenzyl groupPotential antidepressant properties
C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochlorideContains a 4-chlorobenzyl groupInvestigated for antitumor activity
(1-(3-Chlorobenzyl)piperidin-4-yl)methanamineSimilar piperidine structure with different halogenPotentially different receptor affinity

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;/h1-4,11H,5-10,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNNCPQTXPRXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.